2,2'-(Perchloro-1,2-phenylene)diacetonitrile
Overview
Description
“2,2’-(Perchloro-1,2-phenylene)diacetonitrile” is a chemical compound with the CAS Number: 60069-96-7 . Its molecular weight is 293.97 and its IUPAC name is 2,2’- (perchloro-1,2-phenylene)diacetonitrile . The compound is stored at a temperature between 28 C .
Molecular Structure Analysis
The InChI code for “2,2’-(Perchloro-1,2-phenylene)diacetonitrile” is 1S/C10H4Cl4N2/c11-7-5 (1-3-15)6 (2-4-16)8 (12)10 (14)9 (7)13/h1-2H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.97 . It is stored at a temperature between 28 C . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications
Light-Emitting Polymers
2,2'-(Perchloro-1,2-phenylene)diacetonitrile is utilized in the synthesis of polyfluorene copolymers for light-emitting diodes (LEDs). These polymers, like the 2,2‘-(9,9-dioctyl-9H-fluorene-2,7-diyl)diacetonitrile-based alternating polyfluorene copolymers, exhibit strong thermal stability, solubility in organic solvents, and versatile absorption and emission properties. They are prominent in the fabrication of LEDs due to their efficient electroluminescence and longer lifetime properties (Taranekar et al., 2006).
Macrocycle Synthesis
It's instrumental in macrocycle synthesis, particularly in the two-stage, three-component synthesis of complex structures like 6,11-diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphane-14,54- dicarbonitrile. This versatile compound shows potential in creating spatially symmetrical structures, offering insights into the synthesis of macrocyclic structures using simple and economical reagents (Merzhyievskyi et al., 2020).
Optical Properties in Copolymers
The compound is used in the synthesis of soluble copolymers with meta- and para-linkages, influencing their optical properties. Copolymers with meta-linkage, for instance, have lower glass transition temperatures due to lower crystallinity and demonstrate changes in photoluminescence due to reduced effective conjugation length and molecular aggregation (Chang et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTXDIOFAZIXOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703344 | |
Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Perchloro-1,2-phenylene)diacetonitrile | |
CAS RN |
60069-96-7 | |
Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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